Phycoerythrobilin

Description

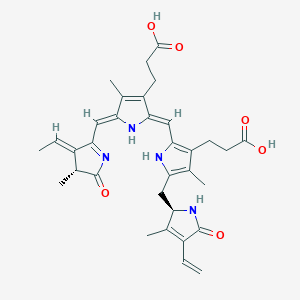

Structure

3D Structure

Properties

Molecular Formula |

C33H38N4O6 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7+,25-14-,29-15-/t19-,26-/m1/s1 |

InChI Key |

GLWKVDXAQHCAIO-KPQTXCEPSA-N |

Isomeric SMILES |

C/C=C/1\[C@H](C(=O)N=C1/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)C[C@@H]4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |

Canonical SMILES |

CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Synonyms |

phycoerythrobilin |

Origin of Product |

United States |

Molecular Biosynthesis and Enzymatic Pathways of Phycoerythrobilin

Heme Catabolism as the Primary Precursor Pathway for Bilins

The journey to phycoerythrobilin (B231632) begins with the catabolism of heme, a well-established precursor for all bilins. biorxiv.org This initial step is a critical juncture, diverting heme from other cellular functions toward the production of these light-harvesting pigments.

Role of Heme Oxygenases in Biliverdin (B22007) IXα Generation

The first committed step in bilin biosynthesis is the enzymatic cleavage of the heme macrocycle, a reaction catalyzed by heme oxygenase (HO). nih.govresearchgate.netphysiology.org This enzyme specifically targets the α-methene bridge of heme, leading to its opening and the formation of the linear tetrapyrrole, biliverdin IXα (BV). physiology.orgahajournals.org This reaction is regiospecific, ensuring the production of the correct IXα isomer necessary for subsequent steps. physiology.orgwikipedia.org The process also releases a molecule of carbon monoxide (CO) and ferrous iron (Fe²⁺). nih.govresearchgate.net In photosynthetic organisms, this conversion of heme to biliverdin IXα is the universal starting point for the synthesis of various phycobilins, including phycoerythrobilin. frontiersin.orgresearchgate.net

Ferredoxin-Dependent Bilin Reductases (FDBRs) in Phycoerythrobilin Synthesis

Following the generation of biliverdin IXα, a family of enzymes known as ferredoxin-dependent bilin reductases (FDBRs) takes center stage. researchgate.netnih.gov These enzymes utilize ferredoxin as a reducing agent to catalyze the specific reduction of double bonds within the linear tetrapyrrole backbone. The synthesis of phycoerythrobilin from biliverdin IXα requires two sequential two-electron reductions, each catalyzed by a distinct FDBR. researchgate.netnih.gov

Enzymology of 15,16-Dihydrobiliverdin (B1205345):Ferredoxin Oxidoreductase (PebA)

The first of these crucial enzymes is 15,16-dihydrobiliverdin:ferredoxin oxidoreductase, commonly known as PebA. researchgate.netwikipedia.org PebA catalyzes the two-electron reduction of biliverdin IXα at the C15 methine bridge, resulting in the formation of 15,16-dihydrobiliverdin (DHBV). researchgate.netqmul.ac.uk This reduction of the conjugated π-electron system causes a blue-shift in the absorbance properties of the bilin. researchgate.netnih.gov The crystal structure of PebA from Synechococcus sp. WH8020 in complex with its substrate, biliverdin, has provided significant insights into its catalytic mechanism, revealing that the shape of the active site and the binding of the substrate are critical determinants of its catalytic properties. nih.gov

Enzymology of Phycoerythrobilin:Ferredoxin Oxidoreductase (PebB)

The second enzyme in the pathway is phycoerythrobilin:ferredoxin oxidoreductase, or PebB. researchgate.netwikipedia.org PebB acts on the intermediate product of the PebA reaction, 15,16-dihydrobiliverdin. researchgate.net It catalyzes a two-electron reduction of the A-ring diene system at positions C2 and C3¹, converting 15,16-dihydrobiliverdin into phycoerythrobilin. researchgate.netqmul.ac.uk Structural and biochemical analyses of PebB from the cryptophyte Guillardia theta have shown that the substrate, DHBV, binds in a flipped orientation within the active site compared to how biliverdin binds to PebA. nih.govresearchgate.net This flipped binding mode is a key determinant for the regiospecificity of the A-ring reduction. nih.gov

Characterization of Enzymatic Activities and Substrate Specificities

The enzymatic activities and substrate specificities of PebA and PebB have been characterized in several organisms, including the cyanobacteria Fremyella diplosiphon and Synechococcus sp. WH8020. researchgate.netnih.gov Studies involving recombinantly produced and purified enzymes have confirmed their distinct roles in the two-step reduction of biliverdin IXα to phycoerythrobilin. researchgate.netnih.gov PebA exhibits specificity for biliverdin IXα, while PebB is specific for 15,16-dihydrobiliverdin. qmul.ac.uk The unique specificities are attributed to conformational preconditions within the active sites of each enzyme. researchgate.netnih.gov Interestingly, while cyanobacteria utilize the two-enzyme PebA/PebB system, some marine viruses possess a single enzyme, PebS, that can catalyze both reductive steps. nih.govresearchgate.net

| Enzyme | Systematic Name | Abbreviation | EC Number | Substrate | Product | Function |

| Heme Oxygenase | Heme,hydrogen-donor:oxygen oxidoreductase (α-methene-oxidizing, hydroxylating) | HO | 1.14.99.3 | Heme | Biliverdin IXα | Cleavage of heme to form biliverdin IXα. physiology.org |

| 15,16-Dihydrobiliverdin:Ferredoxin Oxidoreductase | 15,16-dihydrobiliverdin:ferredoxin oxidoreductase | PebA | 1.3.7.2 | Biliverdin IXα | 15,16-Dihydrobiliverdin | Two-electron reduction of the C15 methine bridge. qmul.ac.uk |

| Phycoerythrobilin:Ferredoxin Oxidoreductase | (3Z)-phycoerythrobilin:ferredoxin oxidoreductase | PebB | 1.3.7.3 | 15,16-Dihydrobiliverdin | Phycoerythrobilin | Two-electron reduction of the A-ring diene system. qmul.ac.uk |

Metabolic Channeling and Regulatory Mechanisms in Bilin Biosynthesis

The biosynthesis of phycoerythrobilin is a highly coordinated process, and there is growing evidence for metabolic channeling between the enzymes involved. researchgate.netplos.org Metabolic channeling refers to the direct transfer of an intermediate from one enzyme to the next in a metabolic pathway, which can prevent the diffusion of unstable intermediates, avoid competing side reactions, and increase catalytic efficiency. rptu.denih.gov

In the case of phycoerythrobilin synthesis, it is proposed that the unstable intermediate, 15,16-dihydrobiliverdin, is directly transferred from PebA to PebB. rptu.denih.gov This channeling is thought to be facilitated by a transient interaction between the two enzymes. nih.gov Studies have shown that the presence of 15,16-dihydrobiliverdin in the active site of PebA enhances the affinity between PebA and PebB, promoting the rapid and efficient transfer of the intermediate. rptu.de This proximity channeling ensures that the labile DHBV is protected and efficiently converted to the final product, phycoerythrobilin. rptu.denih.gov The organization of enzymes into such complexes is a recurring theme in the regulation of metabolic pathways. plos.org

Heterologous Biosynthesis of Phycoerythrobilin in Model Organisms

The production of the red phycobilin (B1239373) pigment, phycoerythrobilin (PEB), in non-native organisms offers a promising alternative to its complex and costly extraction from cyanobacteria and red algae. researchgate.net Model organisms, particularly the bacterium Escherichia coli, have been extensively engineered for this purpose due to their well-understood genetics and established fermentation technologies. nih.govuwaterloo.ca This approach, known as heterologous biosynthesis, enables the production of pure PEB without contamination from other pigments like chlorophyll (B73375) or phycocyanobilin. researchgate.net

The fundamental strategy for engineering PEB production in a heterologous host involves the introduction of a minimal two-enzyme pathway that converts the host's endogenous heme into phycoerythrobilin. nih.gov This is typically achieved by co-expressing the genes for a heme oxygenase (HO) and a specialized ferredoxin-dependent bilin reductase (FDBR) known as phycoerythrobilin synthase (PebS). researchgate.netacs.org The heme oxygenase initiates the pathway by cleaving the heme molecule to produce the green pigment biliverdin IXα (BV). Subsequently, PebS, an enzyme often sourced from cyanophages, directly reduces BV to form the final pink-red product, phycoerythrobilin. nih.govrptu.de

Research has demonstrated the feasibility of this system in E. coli through the use of multi-plasmid systems. nih.govpnas.org For instance, scientists have successfully co-expressed the ho1 gene from cyanobacteria like Synechocystis sp. PCC 6803 and the pebS gene from Nostoc sp. PCC 7120 to achieve PEB accumulation. researchgate.net The engineered E. coli cells, which naturally produce the heme precursor, become cellular factories for the pigment. nih.gov This system has also been used to produce various bilin chromophores for assembly into phytochromes, creating fluorescent photoreceptors within the bacterial cells. nih.govcapes.gov.br

Further metabolic engineering efforts focus on optimizing yields by addressing potential bottlenecks in the biosynthetic pathway. uwaterloo.caresearchgate.net Strategies include selecting highly active enzyme variants, such as testing heme oxygenases from different species, and enhancing the intracellular supply of the heme precursor. mdpi.com Additionally, ensuring the availability of cofactors like NADPH, which is required for the reductase activity, is crucial for efficient synthesis. acs.org Production can be scaled up from shake flasks to bioreactors, with studies reporting yields of up to 5.02 mg of PEB per liter of culture under optimized fermentation conditions. nih.gov

While E. coli is the most common host, other organisms like the yeast Saccharomyces cerevisiae are also viable candidates for heterologous PBP production, offering potential advantages as eukaryotic hosts. google.comnih.govmdpi.com The successful engineering of these microbial systems provides a scalable and controllable platform for producing phycoerythrobilin for applications in research, food coloration, and as fluorescent probes. nih.gov

Table 1: Key Enzymes in Heterologous Phycoerythrobilin Biosynthesis

This table outlines the essential enzymes and their roles in the engineered production of phycoerythrobilin in model organisms.

| Enzyme | Abbreviation | Source Organism (Example) | Function in Pathway |

| Heme Oxygenase 1 | HO1 | Synechocystis sp. PCC 6803 | Catalyzes the oxidative cleavage of heme to produce biliverdin IXα (BV). researchgate.net |

| Phycoerythrobilin Synthase | PebS | Nostoc sp. PCC 7120 | A ferredoxin-dependent bilin reductase that converts biliverdin IXα into phycoerythrobilin. researchgate.netrptu.de |

Table 2: Research Findings on Phycoerythrobilin Production in E. coli

This table summarizes representative results from studies on the heterologous production of phycoerythrobilin.

| Host Strain | Expressed Genes | Culture Method | Reported Yield | Reference |

| Escherichia coli | ho1 (Synechocystis sp.), pebS (Nostoc sp.) | Shaking flasks | 680.23 ± 42.75 µg per g cell dry weight | researchgate.netnih.gov |

| Escherichia coli | ho1 (Synechocystis sp.), pebS (Nostoc sp.) | 2 L Bioreactor (Batch) | 5.02 mg per L | nih.gov |

Structural Biology and Chromophore Protein Linkage of Phycoerythrobilin

Covalent Attachment of Phycoerythrobilin (B231632) to Phycobiliproteins

The stable integration of phycoerythrobilin into its apoprotein is fundamental to the function of phycobiliproteins. This attachment is not a simple association but a robust covalent bond that ensures the precise orientation and stability of the chromophore. ontosight.aiwashington.edu

The primary mechanism for the covalent attachment of phycoerythrobilin to phycobiliproteins is through the formation of a thioether bond. wikipedia.orgontosight.ai This bond is established between a vinyl side chain on the A-pyrrole ring of the phycoerythrobilin molecule and the sulfhydryl group of a highly conserved cysteine residue within the apoprotein. washington.edunih.gov This linkage is critical for stabilizing the otherwise labile chromophore and is a defining feature of all phycobiliproteins. nih.govcambridge.org In some instances, a second thioether linkage can occur, further securing the chromophore to the protein backbone. nih.gov The formation of this thioether bond transforms the photophysical properties of the bilin, increasing its light absorption capacity and excited-state lifetime by several orders of magnitude, making it an exceptionally efficient photoreceptor. cambridge.org

The covalent attachment of phycoerythrobilin is not a spontaneous event but is catalyzed by a specific class of enzymes known as phycobilin (B1239373) lyases. ontosight.airesearchgate.net These enzymes are essential for ensuring the correct and regioselective ligation of the chromophore to the appropriate cysteine residue on the apophycobiliprotein. frontiersin.orgresearchgate.net Phycobilin lyases are categorized into distinct families, such as the CpcE/F, CpcS/U, and CpcT families, each exhibiting specificity for the type of bilin, the target phycobiliprotein, and the specific cysteine attachment site. frontiersin.org For instance, CpeY/Z are homologous to E/F-type lyases and are involved in the attachment of phycoerythrobilin. researchgate.net Some lyases also possess an isomerase function, capable of modifying the chemical structure of the bound bilin, thereby altering its spectral properties. frontiersin.orgpnas.org For example, MpeZ functions as a lyase-isomerase that attaches phycoerythrobilin and subsequently isomerizes it to phycourobilin (B1239017). pnas.org This enzymatic control ensures the precise assembly and functional tuning of the light-harvesting apparatus. researchgate.net

Conformational Dynamics of Phycoerythrobilin within Phycobiliproteins

Once covalently bound, the conformation of phycoerythrobilin is not static. It is dynamically influenced by its intricate interactions with the surrounding protein, which dictates its precise three-dimensional structure and, consequently, its light-harvesting properties. cambridge.orgaip.org

The protein microenvironment plays a critical role in modulating the conformation and spectral properties of the bound phycoerythrobilin. mdpi.comsheffield.ac.uk Non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts with nearby amino acid residues, force the flexible open-chain tetrapyrrole into a more extended and rigid conformation. cambridge.orgresearchgate.net This protein-induced rigidity is crucial for minimizing non-radiative decay pathways and maximizing fluorescence quantum yield. cambridge.org The specific arrangement of amino acids around the chromophore can fine-tune its absorption and emission spectra, shifting them significantly compared to the free bilin. cambridge.orgmdpi.com For example, changes in pH can alter the protonation state of amino acid residues like histidine, which in turn affects the hydrogen-bonding network around the phycoerythrobilin and modifies its spectral characteristics. researchgate.net This sensitivity of the chromophore's conformation to its local environment is a key mechanism for the functional tuning and adaptation of the phycobiliprotein. researchgate.net

Organization of Phycoerythrobilin-Containing Phycobiliproteins in Phycobilisomes

Phycoerythrobilin-containing proteins, primarily phycoerythrins, are fundamental components of the phycobilisome (PBS), the massive light-harvesting antenna complex found on the thylakoid membranes of cyanobacteria and red algae. mdpi.comnih.gov

Phycobiliproteins are composed of alpha (α) and beta (β) polypeptide subunits, which associate to form a stable αβ monomer. mdpi.comnih.gov These monomers are the basic building blocks that self-assemble into disc-shaped trimers (αβ)₃ and then face-to-face to form hexamers (αβ)₆. mdpi.comnih.gov These hexameric discs, containing multiple phycoerythrobilin chromophores, are then stacked to form the rod substructures of the phycobilisome. ebi.ac.ukfortunejournals.com

The assembly and structural integrity of these rods, as well as their connection to the allophycocyanin core of the PBS, are mediated by a class of colorless "linker" proteins. nih.govresearchgate.net These linker proteins reside in the central cavity of the hexameric discs and are crucial for modulating the spectral properties of the phycobiliproteins and directing the efficient flow of absorbed light energy. nih.govresearchgate.net The specific type of linker protein determines the assembly of the rods and their attachment to the core, ensuring a highly ordered arrangement of chromophores that facilitates unidirectional energy transfer from the peripheral phycoerythrins to the allophycocyanin core and finally to the photosynthetic reaction centers. nih.govebi.ac.uk The entire phycobilisome structure, with its precise organization of α and β subunits, linker proteins, and chromophores like phycoerythrobilin, represents a highly efficient system for capturing a broad spectrum of light and channeling it for photosynthesis. nih.gov

Data Tables

Table 1: Key Linkage and Structural Features of Phycoerythrobilin in Phycobiliproteins

| Feature | Description | Key Amino Acid(s) | Enzyme Family | Reference(s) |

| Covalent Bond | Thioether linkage | Cysteine | Phycobilin Lyases | ontosight.ai, wikipedia.org, washington.edu |

| Enzymatic Ligation | Catalyzes chromophore attachment | N/A | CpcE/F, CpcS/U, etc. | frontiersin.org, researchgate.net |

| Conformational Control | Protein microenvironment induces rigidity | Histidine, Aspartate | N/A | researchgate.net, cambridge.org |

Table 2: Hierarchical Organization within the Phycobilisome

| Structural Level | Components | Key Interactions | Function | Reference(s) |

| Monomer | α and β subunits, Phycoerythrobilin | Covalent thioether bonds | Basic building block | nih.gov, mdpi.com |

| Trimer/Hexamer | (αβ)₃ / (αβ)₆ assemblies | Hydrophobic and electrostatic | Formation of stable discs | nih.gov, mdpi.com |

| Rod Substructure | Stacked hexamers, Linker proteins | Linker-phycobiliprotein binding | Light absorption and energy transfer | ebi.ac.uk, researchgate.net |

| Phycobilisome | Rods attached to Allophycocyanin core | Linker-mediated core attachment | Funneling energy to reaction centers | nih.gov, nih.gov |

High-Resolution Structural Models of Phycobilisome Complexes

Phycoerythrobilin-containing proteins are assembled into very large, highly organized light-harvesting structures called phycobilisomes (PBS). wikipedia.orgresearchgate.netontosight.ai These megadalton complexes are anchored to the thylakoid membranes and are designed to capture light energy and funnel it with over 95% efficiency to the photosynthetic reaction centers. ebi.ac.ukresearchgate.netnih.gov High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided detailed molecular blueprints of these complexes.

Phycobilisomes are typically composed of a central core and several radiating rods. frontiersin.orgnih.govacs.org The core is generally made of allophycocyanin, while the rods consist of stacked discs of phycocyanin and, in many species, phycoerythrin. frontiersin.orgacs.orgbiorxiv.org The phycoerythrin proteins, rich in phycoerythrobilin, are usually located at the distal ends of the rods, allowing them to absorb shorter wavelength light first. frontiersin.orgacs.org The basic building block of these rods is an (αβ) heterodimer, which assembles into trimers ((αβ)₃) and then hexamers ((αβ)₆). wikipedia.orgfrontiersin.orgnih.gov These units are held together by specific linker proteins that also modulate the spectral properties of the complex. researchgate.netacs.org

Detailed structural models have revealed the precise arrangement of the protein subunits and the covalently attached phycoerythrobilin chromophores. For instance, the structure of C-Phycoerythrin from Phormidium sp. A09DM has been resolved to an atomic resolution of 1.14 Å. researchgate.net Cryo-EM studies of the entire phycobilisome from the cyanobacterium Synechocystis PCC 6803 have yielded structures with resolutions of 2.1 Å for the rods and 2.7 Å for the core. researchgate.net These models show how the rigid and specific orientation of each phycoerythrobilin molecule within the protein scaffold is essential for creating a precise network for energy transfer. researchgate.net

Table 2: Examples of High-Resolution Phycobiliprotein/Phycobilisome Structures

| Organism | Protein/Complex | Method | Resolution (Å) | Key Findings | Source(s) |

|---|---|---|---|---|---|

| Phormidium sp. A09DM | C-Phycoerythrin (PE) | X-ray Crystallography | 1.14 | Atomic resolution structure showing rigid chromophore positioning. | researchgate.net |

| Gracilaria chilensis | R-Phycoerythrin (R-PE) | X-ray Crystallography | 2.2 | Revealed the structure of a phycoerythrin with both phycoerythrobilin and phycourobilin. | ebi.ac.uk |

| Synechocystis PCC 6803 | Phycobilisome (PBS) | Cryo-Electron Microscopy | 2.1 (Rods), 2.7 (Core) | Detailed architecture of the entire 6.2 MDa complex, revealing mobile rod components. | researchgate.net |

| Gloeobacter violaceus PCC 7421 | Phycobilisome (PBS) | Cryo-Electron Microscopy | 3.5 | Revealed a unique bundle-shaped PBS architecture with over 860 bilin chromophores. | biorxiv.org |

Photophysical Properties and Excitation Energy Transfer Mechanisms of Phycoerythrobilin

Absorption and Fluorescence Characteristics of Phycoerythrobilin (B231632) Chromophores

Phycoerythrobilin (PEB) chromophores, when bound to their apoproteins to form phycoerythrin (PE), exhibit strong absorption in the green region of the visible spectrum. wikipedia.orgcambridge.org The exact absorption maxima can vary depending on the specific protein environment and the organism, but typically fall between 495 nm and 566 nm. wikipedia.org For instance, R-phycoerythrin (R-PE) can have absorption peaks at both 540 nm and 567 nm, with a shoulder at 490 nm, due to the presence of both PEB and phycourobilin (B1239017) (PUB) chromophores. mdpi.com The fluorescence emission of phycoerythrin is characterized by a strong peak typically around 575 ± 10 nm. wikipedia.org This significant Stokes shift, the difference between the absorption and emission maxima, is a key feature that facilitates efficient energy transfer.

The intrinsic photophysical properties of free bilins, including PEB, are not well-suited for light harvesting, as they have poor light absorption and very short-lived excited states, leading to rapid heat dissipation. cambridge.org However, upon covalent attachment to the apoprotein, the photophysical characteristics are dramatically enhanced. Light absorption increases by nearly an order of magnitude, and the excited-state lifetimes are extended by four orders of magnitude, transforming them into excellent photoreceptors. cambridge.org

Table 1: Spectral Properties of Phycoerythrobilin in Different Protein Contexts

| Protein/Complex | Absorption Maxima (nm) | Emission Maxima (nm) | Source(s) |

|---|---|---|---|

| Phycoerythrin (general) | 495, 545/566 | 575 ± 10 | wikipedia.org |

| R-Phycoerythrin (R-PE) | 490 (shoulder), 540, 567 | ~580 | mdpi.com |

| B-Phycoerythrin (B-PE) | 540, 567 | 580 | mdpi.com |

| Holo-α and β subunits (in vitro) | 552 | 569.5, 581.5 | nih.gov |

| BDFP3.3 (recombinant) | 608 | 619 | mdpi.comnih.gov |

Spectral Modulation by Protein Environment

The protein environment plays a critical role in modulating the spectral properties of phycoerythrobilin. cambridge.orgacs.org Interactions between the chromophore and the surrounding amino acid residues of the apoprotein can shift the absorption and fluorescence spectra significantly. cambridge.org These chromophore-protein interactions are responsible for fine-tuning the energy levels of the chromophores, which is essential for establishing the energy gradient required for unidirectional energy transfer. acs.orgaip.org

The specific conformation of the PEB molecule is constrained and stabilized by the protein scaffold, which influences its electronic properties. cambridge.org For example, the protein can induce a redshift in the absorption spectrum of terminal chromophores in a phycobilisome rod, promoting a downhill energy flow. acs.orgnih.gov This spectral tuning is a conserved evolutionary feature in both cyanobacterial and red algal phycobilisomes, ensuring highly efficient energy transfer. acs.orgnih.gov The interactions can involve aromatic amino acids, which can form π–π interactions with the tetrapyrrole rings of the chromophores, thereby regulating their energy state. mdpi.com The covalent linkage of the chromophore to the protein via cysteine residues is also important for stabilizing these interactions and optimizing the photophysical function. cambridge.org

Unidirectional Excitation Energy Transfer within Phycobilisomes

Phycobilisomes (PBS) are elaborate protein complexes that function as the primary light-harvesting antennas in cyanobacteria and red algae. mdpi.comnih.gov They are designed to capture light energy and transfer it with near-unity efficiency to the photosynthetic reaction centers. acs.orgaip.orgnih.gov This remarkable efficiency is achieved through a unidirectional flow of excitation energy from higher-energy chromophores at the periphery of the PBS to lower-energy chromophores in the core. mdpi.commdpi.com

The spatial arrangement of the different phycobiliproteins within the PBS creates an energy funnel. acs.org Phycoerythrin (PE), which contains PEB and often absorbs the highest energy light (green light), is typically located in the peripheral rods of the PBS. mdpi.compsu.edu The energy is then transferred sequentially to phycocyanin (PC), which absorbs at a longer wavelength (orange/red light), and finally to allophycocyanin (APC) in the core of the PBS, which absorbs the lowest energy red light. mdpi.compsu.edudoubtnut.com This energy cascade ensures that the excitation energy moves in a single direction towards the reaction centers. aip.orgmdpi.com

The mechanism of energy transfer between the chromophores is predominantly Förster resonance energy transfer (FRET), an incoherent hopping process that relies on the dipole-dipole coupling between donor and acceptor molecules. acs.org The efficiency of FRET is highly dependent on the distance between and the spectral overlap of the donor's emission and the acceptor's absorption spectra. The precise arrangement of chromophores within the PBS optimizes these factors for efficient energy transfer. scispace.comresearchgate.net

Mechanisms of Energy Relay to Phycocyanin and Allophycocyanin

The transfer of excitation energy from phycoerythrin (containing PEB) to phycocyanin (PC) and then to allophycocyanin (APC) is a highly orchestrated process. mdpi.compsu.edu After PEB absorbs a photon, the excitation energy is rapidly transferred to adjacent chromophores within the same PE hexamer and then to neighboring phycobiliproteins with lower energy levels.

The energy transfer from PE to PC is a crucial step in the energy cascade. psu.edunih.gov Studies have shown that this transfer is highly efficient, with phycocyanin acting as an intermediate in the transfer of energy from phycoerythrin to chlorophyll (B73375). nih.gov The transfer from PE to covalently linked APC in an artificial conjugate has been measured to have an efficiency of 90%. mdpi.com In the native phycobilisome, the energy flows from PE to PC and then to the APC core. mdpi.compsu.edu

The final steps of the energy transfer pathway involve the APC core. The energy is funneled to terminal emitter chromophores within the APC core, which have the lowest energy levels. acs.orgnih.gov From these terminal emitters, the energy is then transferred to the chlorophyll molecules of the photosynthetic reaction centers, primarily Photosystem II (PSII) and to some extent Photosystem I (PSI). mdpi.comnih.gov Linker proteins play a critical role in facilitating these transfers by maintaining the structural integrity of the PBS and modulating the energy levels of the terminal chromophores to ensure efficient and unidirectional energy flow. acs.orgnih.govmdpi.com

Efficiency of Light Energy Transfer to Photosynthetic Reaction Centers

This high efficiency is a result of several factors. The unidirectional energy funnel created by the specific arrangement of phycobiliproteins minimizes energy loss through fluorescence or non-radiative decay. acs.orgnih.govmdpi.com The rapid transfer of energy between chromophores also outcompetes these dissipative pathways. acs.org Studies have shown that energy transfer from the PBS to PSI can have a quantum efficiency of around 80% in certain mutants, highlighting the effective coupling between the antenna and the reaction center. frontiersin.orgfrontiersin.org The transfer to PSII is also highly efficient. nih.gov The structural organization of the PBS, held together by linker proteins, ensures the optimal positioning of chromophores for rapid and directional energy transfer. nih.govmdpi.com

Excited State Dynamics and Photoreactivity of Phycoerythrobilin

The excited-state dynamics of phycoerythrobilin are fundamental to its role in light harvesting. Upon photoexcitation, the PEB molecule enters a short-lived excited singlet state (S1). nih.gov In the context of the phycoerythrin protein, this excited state is relatively stable, with a lifetime that can extend into the nanosecond regime when photoisomerization is prevented. nih.gov This is in stark contrast to the ultrafast decay of free bilins. cambridge.org

Ultrafast spectroscopic studies have revealed the intricate details of the initial events following light absorption. In R-phycoerythrin, energy transfer from phycourobilin to phycoerythrobilin occurs on a picosecond timescale (2.5-3.0 ps). nih.gov Within the phycoerythrin trimer, energy migration between pigment pairs occurs with time constants of 1-2 ps and 30-40 ps. nih.gov

While the primary function of PEB in phycobilisomes is light harvesting through energy transfer, under certain conditions, it can undergo photochemical reactions. Photochemical hole burning experiments have shown that narrow-band irradiation at low temperatures can induce reversible proton rearrangement processes in the PEB chromophore. aip.org In some phytochrome (B1172217) systems reconstituted with PEB, double-bond isomerization, a key photoreaction in phytochromes, does not occur, and the excited-state lifetime is significantly prolonged. nih.gov This indicates that the protein environment can control the photoreactivity of the chromophore, favoring energy transfer over photochemistry in the light-harvesting context. nih.gov The interaction between the chromophore and the protein, particularly around the isomerizing double bond in phytochromes, is crucial in determining the excited-state decay pathway. nih.govnih.gov

Biological Functionality and Ecological Adaptation Mediated by Phycoerythrobilin

Light Harvesting in Diverse Aquatic Environments

Phycobilisomes are intricate supramolecular complexes designed to capture light energy and transfer it with remarkable efficiency to the photosynthetic reaction centers. pnas.orgresearchgate.net These structures are composed of a central allophycocyanin core from which several rods radiate. These rods are typically made of phycocyanin and, in many species, phycoerythrin. researchgate.net Phycoerythrin, which is rich in phycoerythrobilin (B231632), is usually located at the distal ends of these rods. pnas.org This spatial arrangement is critical for a directed and highly efficient energy transfer cascade.

The process begins with the absorption of photons by the phycoerythrobilin and other urobilin (B239242) chromophores in phycoerythrin. This captured energy is then funneled through phycocyanin, then to allophycocyanin in the core, and finally to the chlorophyll (B73375) a molecules within the photosystems embedded in the thylakoid membrane. researchgate.netuniversiteitleiden.nl The presence of phycoerythrobilin is particularly advantageous in aquatic systems where the spectral quality of light changes significantly with depth. Water selectively absorbs longer wavelengths of light (red and orange), while shorter wavelengths (blue and green) penetrate deeper. oup.com Organisms equipped with phycoerythrobilin-containing phycobilisomes can therefore thrive in these deeper zones by effectively harvesting the available green light. nih.govplos.org

The composition of the phycobilisome, including the amount of phycoerythrobilin, can be dynamically adjusted by the organism in response to the ambient light conditions, a phenomenon known as complementary chromatic adaptation. nih.gov This allows for a remarkable plasticity in light harvesting, optimizing photosynthetic efficiency across a wide spectrum of aquatic environments.

Adaptation to Specific Spectral Niches (e.g., Green Light Absorption)

The ability to absorb green light, a spectral window between the blue and red absorption maxima of chlorophyll, is a key adaptive advantage conferred by phycoerythrobilin. researchgate.net This is especially significant in oceanic and deep freshwater environments where green light is the most prevalent. nih.govresearchgate.net Cyanobacteria such as Synechococcus, which are abundant in marine ecosystems, demonstrate this adaptation vividly. oup.com Strains found in the open ocean, where blue-green light penetrates deeply, have phycobilisomes rich in phycoerythrin containing both phycoerythrobilin and the blue-light absorbing phycourobilin (B1239017). oup.com This allows them to efficiently capture the dominant wavelengths in their habitat.

Conversely, freshwater cyanobacteria or those in coastal regions where the light spectrum is broader may have a different phycobiliprotein composition with less emphasis on green light absorption. nih.govpsu.edu Research has shown that the evolution of phycoerythrobilin and its incorporation into phycobilisomes was likely a crucial step that allowed early cyanobacteria to flourish in ancient aquatic environments that were potentially dominated by green light due to the presence of dissolved iron compounds. researchgate.netnih.govdntb.gov.ua

Genetic studies have further illuminated the molecular basis of this adaptation. The synthesis of phycoerythrobilin from biliverdin (B22007) IXα is catalyzed by specific enzymes, and the attachment of this chromophore to the phycoerythrin apoprotein is a highly regulated process. pnas.org The presence and expression of the genes encoding these enzymes are directly linked to the organism's ability to produce phycoerythrobilin and thus adapt to green-lit environments.

Absorption Maxima of Key Phycobilins

| Phycobilin (B1239373) | Associated Phycobiliprotein | Typical Absorption Maximum (nm) | Primary Color Absorbed |

|---|---|---|---|

| Phycoerythrobilin | Phycoerythrin | ~540-570 | Green |

| Phycourobilin | Phycoerythrin | ~495 | Blue-Green |

| Phycocyanobilin | Phycocyanin, Allophycocyanin | ~610-630 | Orange-Red |

Photoprotective Mechanisms Involving Phycoerythrobilin-Containing Complexes

Under conditions of high light, the photosynthetic apparatus can become over-saturated with energy, leading to the production of harmful reactive oxygen species and potential photo-oxidative damage. acs.org Cyanobacteria have evolved a sophisticated photoprotective mechanism known as non-photochemical quenching (NPQ) to safely dissipate this excess energy as heat. A key player in this process is the Orange Carotenoid Protein (OCP). researchgate.netexcli.de

The OCP is a water-soluble protein that, upon activation by strong blue-green light, undergoes a conformational change from an inactive orange form to an active red form. researchgate.net This activated OCP then binds to the phycobilisome core. nih.gov The interaction between the OCP and the phycobilisome induces a quenching of the fluorescence emitted by the phycobiliproteins, effectively diverting the excess excitation energy away from the reaction centers and dissipating it as heat. researchgate.netexcli.de

Another layer of photoprotection is the potential for the phycobilisome itself to be dismantled under severe stress conditions, such as high UV radiation. psu.edu This would release the phycobiliproteins, including phycoerythrin, into the cytosol, preventing the transfer of damaging excess energy to the photosystems. psu.edu

Components of OCP-Mediated Photoprotection in Cyanobacteria

| Component | Role in Photoprotection |

|---|---|

| Orange Carotenoid Protein (OCP) | Photosensor and quencher; activated by blue-green light. |

| Phycobilisome (PBS) | Light-harvesting antenna; site of OCP binding and energy quenching. |

| Phycoerythrin (containing Phycoerythrobilin) | Absorbs light energy; its presence in PBS rods can influence the overall stability and dynamics of the complex, indirectly affecting photoprotection. |

| Fluorescence Recovery Protein (FRP) | Deactivates the OCP and detaches it from the phycobilisome, restoring light-harvesting efficiency in low light. |

Evolutionary Trajectories of Phycoerythrobilin and Phycobilisome Systems

Phylogenetic Distribution of Phycoerythrobilin (B231632) Biosynthetic Genes and Phycobiliproteins

The distribution of phycoerythrobilin (PEB) and its associated phycobiliproteins is a key indicator of the evolutionary adaptation of photosynthetic organisms to different light environments. PEB is a red phycobilin (B1239373) that efficiently absorbs green light, a spectral region where chlorophylls (B1240455) have poor absorption. The presence of PEB is characteristic of certain cyanobacteria, red algae, and cryptophytes. cambridge.org

The biosynthesis of PEB is primarily governed by the genes pebA and pebB, which encode for ferredoxin-dependent bilin reductases. biorxiv.org Phylogenetic analyses of these genes, along with the genes encoding the apoproteins of phycoerythrin (PE), the primary PEB-containing phycobiliprotein, reveal a complex evolutionary history.

In marine Synechococcus, a globally abundant picocyanobacterium, the diversity of pigment types is extensive and directly linked to the composition of their light-harvesting antennae, the phycobilisomes (PBS). researchgate.netnih.gov The rods of the PBS in these organisms can contain phycocyanin (PC), which binds the blue-light absorbing phycocyanobilin (PCB), and one or two types of phycoerythrin (PE-I and PE-II), which bind the green-light absorbing PEB and, in some cases, the blue-light absorbing phycourobilin (B1239017) (PUB). nih.govoup.com The presence and arrangement of the genes encoding these phycobiliproteins, such as cpeBA (for a type of PE) and mpeBA (for another type of PE), are crucial in defining the pigment phenotype. frontiersin.org

Phylogenetic studies have shown that the distribution of PEB-containing organisms is not always congruent with the organismal phylogeny based on core genome genes. biorxiv.org For instance, in the water bloom-forming cyanobacterium Microcystis aeruginosa, PE-containing strains are found in different phylogenetic groups, suggesting a complex history of gene gain and loss. biorxiv.org The eukaryotic phycoerythrins found in red algae and cryptophytes appear to be more closely related to those of marine Synechococcus than to other cyanobacterial PEs, pointing towards a monophyletic origin within the rhodophyte lineage. nih.gov

The table below summarizes the distribution of key genes and phycobiliproteins involved in PEB pigmentation across different photosynthetic lineages.

| Organism Group | Key PEB Biosynthetic Genes | Key PEB-Containing Phycobiliproteins | Reference |

| Marine Synechococcus | pebA, pebB | Phycoerythrin-I (PE-I), Phycoerythrin-II (PE-II) | oup.comfrontiersin.org |

| Microcystis aeruginosa | cpeA, cpeB, pebA, pebB | Phycoerythrin (PE) | biorxiv.org |

| Red Algae (Rhodophyta) | PEBA, PEBB | R-Phycoerythrin (R-PE), B-Phycoerythrin (B-PE) | biorxiv.orgmdpi.com |

| Cryptophytes | Not explicitly detailed | Phycoerythrin (PE) | mdpi.com |

Co-evolution of Phycoerythrobilin Pigmentation and Environmental Light Conditions

The evolution of PEB pigmentation is intricately linked to the spectral quality of the underwater light environment. nih.gov Organisms possessing PEB have a distinct advantage in environments where green light predominates, as this pigment allows them to absorb light in a spectral window that is largely unavailable to organisms relying solely on chlorophylls. researchgate.netnih.gov

Numerical simulations and phylogenetic analyses suggest that the ancient Archaean aquatic environment may have been rich in green light due to the presence of oxidized Fe(III) precipitates. nih.govconfex.com This "green-light window" could have been a major selective pressure driving the evolution and proliferation of cyanobacteria that had acquired the ability to synthesize PEB. nih.govconfex.com Genetic engineering experiments with modern cyanobacteria have demonstrated that strains capable of producing PEB flourish under green-light conditions, supporting this hypothesis. nih.govconfex.com

The diversity of marine habitats today continues to shape the production and characteristics of phycobilins. mdpi.com In the open ocean, the availability and spectral quality of light change with depth, influencing the phycobilin composition of organisms like Synechococcus and Prochlorococcus. mdpi.com Benthic cyanobacteria, found in coastal biofilms and stromatolites, also modulate their phycobilin content in response to the variable light conditions in their habitats. mdpi.com

The ability of some Synechococcus strains to perform Type IV chromatic acclimation (CA4) is a remarkable example of the co-evolution between pigmentation and light. frontiersin.orgpnas.org These organisms can dynamically alter the ratio of PEB to the blue-light absorbing phycourobilin (PUB) in their phycoerythrins, allowing them to optimize light harvesting in response to changes in the ambient light spectrum. frontiersin.orgpnas.org This process is controlled by a specific genomic island and involves specialized lyases that attach and sometimes isomerize the phycobilins. frontiersin.orgpnas.org

Genetic Basis for Pigment Diversity and Adaptation

The remarkable diversity in phycobiliprotein pigmentation, particularly the variation in PEB content, is rooted in the genetic makeup of these organisms. This genetic diversity allows for fine-tuning of light absorption capabilities to match specific environmental niches.

In marine Synechococcus, pigment diversity is largely attributed to the variable composition of phycobiliproteins in the phycobilisome rods and the different types of covalently attached phycobilins. oup.comfrontiersin.org The genes encoding the α and β subunits of phycobiliproteins, such as cpeA and cpeB for phycoerythrin, are highly conserved. However, significant variability is observed in the genes encoding linker proteins, which are crucial for the assembly and stability of the phycobilisome, and in the phycobilin lyases, the enzymes responsible for attaching the chromophores to the apoproteins. oup.com

The ability of some cyanobacteria to chromatically adapt, or change their pigment composition in response to the ambient light color, is a key adaptive strategy. researchgate.net In Microcystis aeruginosa, the presence of the ccaS/ccaR gene system, a green/red light sensor and response regulator, allows for the modulation of PE content in response to light quality. biorxiv.orgresearchgate.net

The table below details some of the key genes involved in the genetic diversity and adaptation of PEB pigmentation.

| Gene(s) | Function | Organism(s) | Adaptive Significance | Reference |

| cpeA, cpeB | Encode α and β subunits of phycoerythrin | Synechococcus, Microcystis aeruginosa | Basic component for green light absorption | oup.combiorxiv.org |

| pebA, pebB | Encode enzymes for phycoerythrobilin synthesis | Synechococcus, Microcystis aeruginosa, Red Algae | Enables the production of the green light-absorbing pigment | biorxiv.orgbiorxiv.org |

| Linker protein genes (cpeC, cpeD) | Encode proteins for phycobilisome assembly and stability | Synechococcus, Microcystis aeruginosa | Modulates the structure and energy transfer efficiency of the light-harvesting antenna | biorxiv.org |

| Phycobilin lyase genes (cpeS, cpeT, cpeZ) | Encode enzymes for attaching PEB to apophycoerythrins | Synechococcus, Microcystis aeruginosa | Ensures the correct assembly and function of phycoerythrin | biorxiv.org |

| ccaS, ccaR | Encode a green/red light sensing and regulatory system | Microcystis aeruginosa | Allows for chromatic adaptation by regulating PE expression | biorxiv.orgresearchgate.net |

| mpeV, mpeW, mpeQ | Encode phycobilin lyases/isomerases involved in chromatic acclimation | Marine Synechococcus | Enables dynamic adjustment of PEB/PUB ratio for optimal light harvesting | frontiersin.orgpnas.org |

Horizontal Gene Transfer and Lineage Diversification of PEB-containing Organisms

Horizontal gene transfer (HGT), the movement of genetic material between different organisms, has played a significant role in the evolution and diversification of PEB-containing organisms. wikipedia.orgias.ac.innih.gov This process can lead to the rapid acquisition of new traits, such as the ability to synthesize PEB, allowing organisms to colonize new ecological niches. ias.ac.in

The patchy distribution of PE genes in the phylogeny of some cyanobacteria, like Microcystis aeruginosa, is strong evidence for HGT. biorxiv.org Phylogenetic analyses of the PE genes themselves, when compared to the core genome phylogeny, suggest that these genes were likely introduced into the M. aeruginosa lineage early in its evolution and subsequently lost in many strains. biorxiv.orgresearchgate.net Later instances of HGT may have also contributed to the current distribution of PE-containing strains. biorxiv.orgresearchgate.net

In the planktonic cyanobacterium Planktothrix, the presence of both red (PE-containing) and green (PC-only) strains within the same chemotype can be explained by the acquisition or loss of the phycoerythrin gene cluster. nih.gov Evidence suggests that a large DNA fragment containing the entire PE gene cluster was transferred between closely related strains via homologous recombination, resulting in a dramatic change in phenotype. nih.gov

The evolution of phycobiliproteins themselves may have involved HGT from non-photosynthetic bacteria. nih.govpnas.org Phylogenetic studies propose that the genes for phycocyanobilin biosynthesis and the phycobiliproteins originated in heterotrophic bacteria and were later acquired by cyanobacteria. nih.govpnas.org

The influence of HGT on the diversification of PEB-containing organisms highlights the dynamic nature of microbial genomes and their ability to adapt to changing environmental conditions through the acquisition of novel genetic material. nih.gov

Advanced Methodologies for Phycoerythrobilin Research

Isolation and Purification Techniques for Research-Grade Phycoerythrobilin (B231632) and Complexes

Obtaining research-grade phycoerythrobilin and its native phycobiliprotein complexes is a critical first step for any detailed biophysical or structural study. The process is multi-faceted, beginning with the extraction from algal biomass and proceeding through several purification stages to achieve the high purity required for analytical applications. nih.gov

The initial extraction of phycobiliproteins from algal cells often involves physical disruption methods such as freezing and thawing, sonication, or high-pressure homogenization. nau.edu.uacore.ac.uk Chemical methods, including the use of specific enzymes or buffers, can also be employed to break down the resilient cell walls of cyanobacteria and red algae. nau.edu.ua The choice of extraction buffer is crucial, with various buffers like phosphate, acetate (B1210297), and Tris-HCl being used to optimize the yield and stability of the extracted complexes. nih.gov For instance, studies have shown that an acetate buffer at a specific pH can significantly enhance the extraction yield of phycoerythrin. nih.gov

Following extraction, a series of purification steps are employed to separate the target phycoerythrobilin-containing proteins from other cellular components. researchgate.net A common initial step is ammonium (B1175870) sulfate (B86663) precipitation, which fractionates proteins based on their solubility. nih.govresearchgate.net This is typically followed by various chromatographic techniques to achieve higher levels of purity. nih.govresearchgate.net

Common Chromatography Techniques for Phycoerythrobilin-Protein Complex Purification:

| Chromatography Type | Principle of Separation | Application in Phycoerythrobilin Research |

| Ion-Exchange Chromatography (IEC) | Separation based on net surface charge. nau.edu.uacore.ac.uk | Widely used for purifying phycobiliproteins, which are acidic proteins. Techniques like DEAE-Sepharose Fast Flow chromatography have proven effective. nih.govnau.edu.ua |

| Gel Filtration (Size-Exclusion) Chromatography | Separation based on molecular size and shape. researchgate.net | Used to separate phycobiliprotein complexes of different sizes (e.g., trimers, hexamers) and to remove smaller contaminants. researchgate.netnih.gov |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of proteins. core.ac.ukresearchgate.net | Effective for separating different types of phycobiliproteins and removing impurities. core.ac.uk |

| Hydroxyapatite Chromatography | A mixed-mode chromatography that utilizes both ion-exchange and affinity interactions. researchgate.netresearchgate.net | Has been successfully used as a cost-effective alternative for purifying phycoerythrin from red seaweeds. researchgate.netresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution technique for separating, identifying, and quantifying components. researchgate.netnih.gov | Used for final polishing steps to obtain highly pure phycoerythrobilin-protein complexes and for analytical characterization. nih.govfrontiersin.org |

The purity of the isolated phycoerythrin is often assessed by the ratio of its absorbance at 565 nm (characteristic of phycoerythrobilin) to its absorbance at 280 nm (characteristic of protein). A purity index greater than 4.0 is generally considered analytical grade. nih.gov Through a combination of these techniques, researchers can obtain phycoerythrobilin and its complexes with the high purity necessary for subsequent spectroscopic and structural analyses. vliz.be

Spectroscopic Characterization Techniques

Spectroscopy is a powerful tool for probing the electronic and dynamic properties of phycoerythrobilin. Various spectroscopic methods provide insights into how this chromophore absorbs and transfers light energy within the phycobiliprotein scaffold.

UV-Vis Absorption and Fluorescence Emission Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are fundamental techniques for characterizing phycoerythrobilin and its associated proteins. researchgate.net The UV-Vis absorption spectrum of phycoerythrobilin-containing proteins, such as R-phycoerythrin, typically exhibits distinct peaks. For example, R-phycoerythrin shows absorption maxima around 497 nm, 536 nm, and 565 nm. mdpi.com These multiple peaks arise from the presence of different chromophores and their specific interactions within the protein environment. wikipedia.org

Fluorescence emission spectroscopy complements absorption data by revealing the fate of the absorbed light energy. When excited at a wavelength within its absorption band, phycoerythrobilin will emit fluorescence at a longer wavelength. nih.gov For instance, phycoerythrin typically has a strong fluorescence emission peak around 575 ± 10 nm. wikipedia.org The precise positions of the absorption and emission maxima can be influenced by factors such as the specific protein environment and the aggregation state of the complex. wikipedia.orgnih.gov

The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is another important parameter obtained from these studies. researchgate.net Spectroscopic analysis of tryptic fragments of phycoerythrin has allowed for the determination of individual spectroscopic parameters for the different phycoerythrobilin chromophores within the protein subunits. researchgate.net

Time-Resolved Fluorescence and Transient Absorption Studies

To understand the dynamics of energy transfer involving phycoerythrobilin, researchers employ time-resolved fluorescence and transient absorption spectroscopy. These techniques can monitor processes that occur on incredibly fast timescales, from femtoseconds to nanoseconds. vu.nlnih.govbioone.org

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. bioone.orgnih.gov This provides information about the lifetimes of the excited states of the chromophores and the rates of energy transfer between them. bioone.org Studies on phycoerythrin have revealed multiple lifetime components, indicating complex energy transfer pathways. For example, very short lifetimes in the picosecond range are often associated with rapid energy transfer between closely located chromophores. bioone.org

Transient absorption spectroscopy is another powerful technique that probes the excited-state dynamics. In this method, a "pump" laser pulse excites the sample, and a "probe" pulse monitors the changes in absorption at different wavelengths as a function of time after excitation. vu.nlnih.govnih.gov This allows for the direct observation of excited-state absorption, ground-state bleaching, and stimulated emission, providing a detailed picture of the energy transfer cascade. vu.nl For example, ultrafast transient absorption measurements on phycoerythrin 545 have elucidated a detailed kinetic model, revealing that energy transfer from a phycoerythrobilin dimer to other bilins occurs on a timescale of a few hundred femtoseconds at room temperature. vu.nlnih.gov

These advanced spectroscopic techniques have been instrumental in mapping the intricate and highly efficient energy transfer pathways within phycobiliproteins, highlighting the crucial role of phycoerythrobilin in capturing and funneling light energy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chromophore Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy offers a unique window into the structure and dynamics of phycoerythrobilin and its interaction with the surrounding protein at an atomic level. nih.gov While X-ray crystallography and cryo-EM provide static pictures, NMR can probe the dynamic nature of the chromophore-protein interactions in solution. researchgate.netnih.gov

By using isotopically labeled samples (e.g., with ¹⁵N), researchers can study the chemical environment of specific atoms within the phycoerythrobilin chromophore and the protein. nih.govacs.org Changes in the NMR chemical shifts of the chromophore can indicate light-induced conformational changes. nih.gov For example, NMR studies have been used to investigate the Z-to-E isomerization of the related chromophore phycocyanobilin in phytochromes, revealing changes in the mobility of different parts of the chromophore and the protein upon photoconversion. researchgate.net

¹⁵N NMR relaxation studies can provide information on the flexibility of the protein backbone and the chromophore. nih.gov These studies have shown that in some phytochromes, the chromophore is rigid in one isomeric state and becomes more mobile in another, while other regions of the protein undergo the opposite change. researchgate.net Such dynamic information is crucial for understanding how the protein environment modulates the photochemical properties of the bilin chromophore. While challenging due to the size of phycobiliprotein complexes, NMR spectroscopy provides invaluable insights into the subtle structural and dynamic changes that govern the function of phycoerythrobilin.

Structural Determination Methods for Phycoerythrobilin-Protein Complexes

Determining the three-dimensional structure of phycoerythrobilin-protein complexes is essential for understanding how the protein scaffold precisely positions the chromophores to facilitate efficient light harvesting and energy transfer.

Cryo-Electron Microscopy (Cryo-EM)

These detailed structures have provided critical insights into how linker proteins help to organize the phycobiliprotein trimers and hexamers into rods and a central core. elifesciences.org Furthermore, the atomic models derived from cryo-EM maps show how the protein microenvironment fine-tunes the spectroscopic properties of the phycoerythrobilin chromophores to ensure a unidirectional flow of energy towards the photosynthetic reaction centers. nih.gov Cryo-EM has also been used to visualize the association of phycobilisomes with photosystem II, providing a structural basis for understanding the final steps of energy transfer in photosynthesis. elifesciences.org

X-ray Crystallography

X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic structure of phycoerythrobilin-containing proteins, known as phycoerythrins (PE). This methodology provides critical insights into the chromophore's conformation, its covalent linkages to the protein, and the microenvironment that dictates its unique spectral properties.

Detailed structural analyses have been performed on PEs from various sources, revealing conserved structural motifs and key differences. For instance, the crystal structure of R-phycoerythrin (R-PE) from Polysiphonia urceolata was determined at a resolution of 2.8 Å. nih.gov The crystals belong to the R3 space group, and the final refined model yielded a crystallographic R-factor of 18.0%. nih.gov This structural model shows that the phycoerythrobilin (PEB) chromophores are covalently attached via a single thioether bond between their A-ring and specific cysteine residues (α84, α140a, β84, and β155) of the apoprotein. nih.gov

Similarly, the structure of R-PE from Griffithsia monilis was solved at a higher resolution of 1.90 Å, showing an (αβ)₂ dimer. uni-konstanz.de The β-polypeptide in this structure binds two PEB chromophores at residues β82 and β158. uni-konstanz.de In another study, the crystal structure of PE from the marine cyanobacterium Halomicronema sp. R31DM was solved to a 2.21 Å resolution limit. nih.gov This analysis revealed a hexamer of hetero-dimers, with the α-subunits containing two PEB chromophores and the β-subunits containing three. nih.gov The high-resolution data allows for a detailed analysis of the geometry of the five PEB chromophores and their interactions with the surrounding protein environment, which is crucial for understanding the plausible pathways of energy transfer within the hexameric structure. nih.govresearchgate.net

The structural data obtained from X-ray crystallography is essential for understanding how the protein scaffold modulates the light-harvesting functions of the PEB chromophore. researchgate.net For example, the structure of C-Phycoerythrin from Phormidium sp. was determined to an atomic resolution of 1.14 Å, revealing that the PEB chromophore must be held rigidly by the protein to function as an efficient light-harvesting molecule. researchgate.net

Table 1: X-ray Crystallography Data for Phycoerythrobilin-Containing Proteins

| Protein Source | Resolution (Å) | Space Group | Key Findings | Reference |

|---|---|---|---|---|

| Polysiphonia urceolata (R-PE) | 2.8 | R3 | PEB chromophores are covalently bound to cysteine residues α84, α140a, β84, and β155 through ring A. | nih.gov |

| Griffithsia monilis (R-PE) | 1.90 | N/A | Structure of an (αβ)₂ dimer; β-polypeptide binds PEB at residues β82 and β158. | uni-konstanz.de |

| Halomicronema sp. R31DM (PE) | 2.21 | N/A | Hexamer of (αβ) hetero-dimers; α-subunit has 2 PEBs, β-subunit has 3 PEBs. Analysis of chromophore geometry and microenvironment interactions. | nih.gov |

| Rhodomonas CS24 (PE 545) | 1.63 | N/A | Novel heterodimeric structure (α₁α₂ββ); β-chains similar to other phycobiliproteins, but α-chains have a unique fold. | pnas.org |

| Cyanophage P-SSM2 (PebS) | 2.1 | N/A | Structure of the phycoerythrobilin synthase (PebS) in complex with its substrate, biliverdin (B22007) IXα. | bindingdb.org |

Genetic Engineering and Heterologous Expression Systems for Functional Analysis

Genetic engineering and the use of heterologous expression systems, particularly Escherichia coli, have become indispensable tools for studying phycoerythrobilin (PEB) biosynthesis and the function of PEB-binding proteins. researchgate.netasm.org These systems allow researchers to reconstruct the PEB synthesis pathway outside of its native cyanobacterial or algal host, providing a controlled environment to investigate individual enzymes and protein-chromophore interactions. asm.orgmdpi.com

The heterologous synthesis of PEB in E. coli requires the co-expression of several genes. nih.gov The pathway starts from heme, which is converted to biliverdin IXα by a heme oxygenase (HO1). mdpi.compnas.org Subsequently, two ferredoxin-dependent bilin reductases, PebA and PebB, catalyze the conversion of biliverdin to PEB. nih.govbiorxiv.org By introducing plasmids containing the genes for these enzymes (e.g., ho1, pebA, and pebB) into E. coli, the bacterium can be engineered to produce the PEB chromophore. nih.govnih.gov

These PEB-producing E. coli strains serve as a platform for several types of functional analyses. Researchers can co-express genes for apophycobiliproteins (the protein part without the chromophore) along with the PEB synthesis pathway genes. nih.gov This allows for the in vivo production of specific, chromophorylated holoproteins. asm.org This approach has been used to study the specificity of bilin lyases, the enzymes that attach the chromophore to the apoprotein. asm.orgnsf.gov For example, a multiplasmid co-expression system was used to recreate the biosynthetic pathway for phycobiliproteins from Synechococcus sp. PCC 7002 in E. coli, achieving holoprotein yields of 3 to 12 mg per liter of culture. asm.org

Furthermore, genetic engineering has been employed to enhance the efficiency of PEB synthesis and subsequent protein chromophorylation. Strategies include the upregulation of genes in the heme biosynthetic pathway to increase the availability of the initial precursor and the directed evolution of lyase enzymes to improve their catalytic performance. nih.gov In one study, these efforts resulted in a recombinant protein with a chromophorylation ratio of 96.7%. nih.gov These systems are not only used for basic research but also for producing novel fluorescent proteins with potential biotechnological applications. nih.govresearchgate.net

Table 2: Key Enzymes and Genes in Heterologous PEB Synthesis

| Enzyme/Protein | Gene(s) | Function | Source Organism (Example) | Reference |

|---|---|---|---|---|

| Heme Oxygenase 1 | ho1 | Converts heme to biliverdin IXα. | Synechocystis sp. PCC 6803 | nih.govpnas.org |

| 15,16-Dihydrobiliverdin (B1205345):Ferredoxin Oxidoreductase | pebA | Reduces biliverdin to 15,16-dihydrobiliverdin. | Synechococcus sp. C122 | nih.gov |

| Phycoerythrobilin:Ferredoxin Oxidoreductase | pebB | Reduces 15,16-dihydrobiliverdin to phycoerythrobilin. | Synechococcus sp. C122 | nih.gov |

| Phycobilin (B1239373) Lyase | cpcS-I, cpcU, cpeY | Catalyzes the attachment of the bilin chromophore to the apoprotein at specific cysteine residues. | Synechococcus sp. PCC 7002, Fremyella diplosiphon | asm.orguno.edu |

| Chaperone-like Protein | cpeZ | Assists in the folding and stability of phycoerythrin subunits, facilitating lyase activity. | Fremyella diplosiphon | nsf.govuno.edu |

Reconstitution of Phycoerythrobilin-Binding Proteins

The reconstitution of phycoerythrobilin-binding proteins is a powerful method for producing and studying these fluorescent complexes. The process involves combining an apoprotein (the polypeptide chain without the chromophore), typically produced recombinantly in a host like E. coli, with the PEB chromophore. nih.gov This can be performed either in vitro, by mixing purified components, or in vivo, by engineering the host to produce both the apoprotein and the chromophore simultaneously. nih.govresearchgate.net

In in vitro reconstitution, the genes for the desired apo-subunits, for instance, the α and β subunits of R-phycoerythrin, are cloned and expressed in E. coli. nih.gov The resulting apoproteins are then purified. Separately, PEB is either synthesized chemically or extracted from natural sources. The purified apoproteins are then incubated with PEB, leading to the formation of fluorescent holoproteins. nih.gov Studies have shown that intensely orange fluorescent adducts, termed phytofluors, can form spontaneously when recombinant plant phytochrome (B1172217) apoproteins are incubated with PEB. researchgate.net

In vivo reconstitution offers a more streamlined approach. By co-expressing the genes for the R-PE apo-subunits and the enzymes for PEB biosynthesis (heme oxygenase and PEB synthase) in E. coli, the entire assembly process occurs within the bacterial cell. nih.govresearchgate.net To improve the solubility and yield of the final product, apo-subunits are often fused to highly soluble proteins like the maltose-binding protein (MBP). nih.govresearchgate.net This strategy has successfully produced highly fluorescent, soluble fusion proteins containing PEB as the sole chromophore. nih.gov

The success of reconstitution is often evaluated by spectroscopic analysis. For example, upon binding PEB, the MBP-R-PE subunit fusions exhibit a distinct excitation maximum at 574.5 nm and an emission maximum at 579.0 nm. nih.gov These reconstituted proteins have proven valuable as fluorescent probes for cell analysis using techniques like fluorescence microscopy and flow cytometry. nih.govresearchgate.net

Analytical Chromatography for Chromophore and Holoprotein Characterization

Analytical chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a fundamental technique for the separation, identification, and quantification of phycoerythrobilin (PEB) and its associated holoproteins. nih.govresearchgate.net This method is crucial for verifying the products of heterologous expression systems, characterizing chromophore composition, and analyzing the purity and integrity of protein complexes. researchgate.netrptu.de

For the analysis of the PEB chromophore itself, reversed-phase HPLC (RP-HPLC) is commonly employed. biorxiv.orgresearchgate.net Phycoerythrobilin, often prepared by methanolysis of purified phycoerythrin, can be separated into its 3E and 3Z isomers. researchgate.net A typical method uses a C18 column with a mobile phase consisting of a gradient of an organic solvent like acetone (B3395972) or methanol (B129727) in an aqueous solution containing an acid, such as formic acid, to ensure proper protonation of the analytes. biorxiv.orgresearchgate.net Detection is typically performed using a photodiode array (PDA) detector, which allows for the identification of the isomers based on their characteristic retention times and absorption spectra. researchgate.netresearchgate.net

When characterizing holoproteins, HPLC is used to separate different phycobiliprotein subunits and to confirm the covalent attachment of the chromophore. nih.govnih.gov For example, subunits of R-phycoerythrin can be isolated by HPLC, and their fluorescence demonstrates the successful incorporation of PEB. nih.gov The combination of HPLC with mass spectrometry (HPLC-MS or LC-MS/MS) is an even more powerful approach. researchgate.netrptu.de This hyphenated technique allows for the determination of the molecular masses of the protein subunits and their peptide fragments, confirming not only the presence of the PEB chromophore but also its precise attachment site on the protein backbone. nih.govresearchgate.net For instance, LC-MS/MS analysis was used to show the covalent attachment of heterologously produced PEB to cysteine 84 of the α-subunit of phycocyanin in an engineered Synechocystis strain. researchgate.netrptu.de

Table 3: Examples of HPLC Methods for Phycoerythrobilin and Holoprotein Analysis

| Analyte | Column | Mobile Phase/Gradient | Detection Method | Key Finding | Reference |

|---|---|---|---|---|---|

| PEB Isomers | Reversed-phase C18 Luna (5 µm) | 50% acetone, 50% 20 mM formic acid (isocratic) | Diode Array Detector (DAD) at 560 nm and 650 nm | Separation and identification of 3(E)-PEB and 3(Z)-PEB. | biorxiv.org |

| PEB Isomers | N/A | N/A | HPLC-Photodiode Array (PDA) | Analysis of PEB from Porphyra yezoensis identified ~66% 3E-PEB and ~33% 3Z-PEB. | researchgate.net |

| R-PE Subunits and Digests | N/A | N/A | HPLC-Electrospray Ionization Mass Spectrometry (ESI-MS) | Determined molecular masses of subunits and chromophore-containing peptides. | nih.gov |

| PEB and Aplysioviolin | Reversed-phase C18 (2) Luna (20 x 250 mm) | Gradient of 40-100% MeOH in H₂O | UV/VIS at 590 nm | Separation of PEB from a similar bilin, aplysioviolin. | researchgate.net |

| PEB-containing Phycocyanin | YMC-Triart C18 reverse phase | Linear gradient of Buffer B (0.1% formic acid in acetonitrile) | LC-MS/MS | Confirmed covalent attachment of PEB to cysteine 84 of CpcA. | researchgate.netrptu.debiorxiv.org |

Biotechnological and Research Tool Applications of Phycoerythrobilin

Phycoerythrobilin (B231632) as a Fluorescent Label and Probe in Life Sciences

The intense fluorescence of phycoerythrobilin-containing proteins, such as phycoerythrin (PE), makes them exceptional fluorescent labels. ontosight.aimdpi.com These proteins exhibit high absorption coefficients and quantum yields, meaning they absorb light very efficiently and emit a significant portion of that energy as bright fluorescence. mdpi.combiosciencia.com This inherent brightness, often 10 to 20 times greater than that of small organic fluorescent dyes, allows for highly sensitive detection in various biological assays. wikipedia.org When attached to molecules with biological specificity, like antibodies or avidin, these phycoerythrobilin-based probes become powerful reagents for identifying and visualizing specific targets within complex biological samples. mdpi.comresearchgate.net

Phycoerythrin, with its covalently bound phycoerythrobilin chromophores, is a cornerstone of flow cytometry, a technique used to analyze the characteristics of individual cells in a heterogeneous population. wikipedia.orgnih.govresearchgate.net In this application, antibodies conjugated to phycoerythrin are used to label specific cell surface antigens. mdpi.com As the labeled cells pass one by one through the laser beam of a flow cytometer, the phycoerythrobilin is excited, and its resulting fluorescence is detected. nih.govresearchgate.net This allows for the rapid identification and quantification of specific cell types within a mixed sample. mdpi.comnih.govresearchgate.net The exceptional brightness of phycoerythrin makes it particularly well-suited for detecting low-abundance cellular targets. wikipedia.org Furthermore, tandem dyes, where phycoerythrin is coupled with another fluorescent molecule like Cy5 or Cy7, have been developed. mdpi.com In these constructs, the energy absorbed by phycoerythrobilin is transferred to the second dye, which then emits light at a longer wavelength, a phenomenon known as Förster Resonance Energy Transfer (FRET). mdpi.com This creates a larger separation between the excitation and emission wavelengths (a large Stokes shift), which is advantageous for multicolor analysis in flow cytometry. wikipedia.orgmdpi.com

The vibrant fluorescence of phycoerythrobilin-containing proteins also lends itself to fluorescence microscopy and imaging. nih.govresearchgate.net Researchers have successfully used these proteins as fluorescent reporters to visualize the location of specific proteins within cells. nih.govresearchgate.net For instance, by genetically fusing the gene for a phycoerythrin subunit to the gene of a target protein, scientists can create a fluorescent fusion protein. nih.govresearchgate.net When this fusion protein is expressed in cells and supplied with phycoerythrobilin, it becomes fluorescent, allowing its distribution within the cell to be observed under a fluorescence microscope. nih.govresearchgate.net This approach has been used to study protein localization in bacteria, with fluorescent fusion proteins appearing throughout the cell or concentrated at the cell poles. nih.govresearchgate.net While the native, large phycoerythrin protein can be prone to rapid photobleaching, limiting its use in some microscopy applications, engineered versions and individual subunits show promise for cellular imaging. biosciencia.comunt.eduresearchgate.netwikipedia.org

Beyond flow cytometry and microscopy, phycoerythrobilin-based fluorescent probes are integral to a variety of other immunological assays. mdpi.combiosciencia.comwikipedia.org These include enzyme-linked immunosorbent assays (ELISAs) and microarray assays, where the high sensitivity of phycoerythrin enables the detection of very small amounts of a target molecule. wikipedia.org The general principle involves using a phycoerythrin-conjugated antibody to bind to a specific antigen. The intensity of the resulting fluorescence provides a quantitative measure of the amount of antigen present. mdpi.com The water solubility and relatively low nonspecific binding of phycobiliproteins are also advantageous in these assay formats. mdpi.combiosciencia.com

Engineering of Photosynthetic and Light-Harvesting Systems

The intricate and highly efficient light-harvesting systems of cyanobacteria and red algae, which rely on phycoerythrobilin and other phycobilins, serve as a model for the design of artificial photosynthetic and light-harvesting technologies. ontosight.aigfz-potsdam.depreprints.org These natural systems, called phycobilisomes, are large protein complexes that capture light energy across a broad range of the visible spectrum and funnel it with remarkable efficiency to the photosynthetic reaction centers. ontosight.aipreprints.orgnih.gov

Researchers are exploring the use of phycobiliproteins containing phycoerythrobilin in the development of novel bio-hybrid solar cells. ontosight.ai The idea is to mimic the natural process of photosynthesis to convert light energy into electrical energy. ontosight.ai Studies have investigated the potential of using phycoerythrobilin and the related phycourobilin (B1239017) as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net In these devices, the pigment absorbs light and injects an electron into a semiconductor material, generating an electrical current. researchgate.net While still in the research phase, these bio-inspired approaches offer a potential route to more sustainable and efficient solar energy conversion technologies. ontosight.ai

Phycoerythrobilin in Synthetic Biology Platforms for Chromophore Production

Synthetic biology offers powerful tools for producing valuable compounds like phycoerythrobilin in engineered microorganisms. mdpi.comnih.gov By introducing the necessary genes for phycoerythrobilin biosynthesis into a host organism such as E. coli or the cyanobacterium Synechocystis, it is possible to create cellular factories for producing this chromophore. mdpi.comnih.govrptu.de The biosynthetic pathway involves the conversion of heme to biliverdin (B22007) IXα, which is then acted upon by specific enzymes, namely 15,16-dihydrobiliverdin (B1205345):ferredoxin oxidoreductase (PebA) and phycoerythrobilin:ferredoxin oxidoreductase (PebB), to produce phycoerythrobilin. nih.govrptu.de

Researchers have successfully engineered E. coli to produce phycoerythrobilin. acs.org Furthermore, they have demonstrated the creation of fluorescent proteins in vivo by co-expressing the genes for phycoerythrin apoproteins (the protein part without the chromophore) and the phycoerythrobilin synthesis pathway. nih.govresearchgate.net When the apoproteins are produced in the presence of phycoerythrobilin, they spontaneously attach the chromophore to become brightly fluorescent. nih.govresearchgate.net This approach has been used to create fluorescent reporters for gene expression and protein localization studies. researchgate.net These synthetic biology platforms not only provide a means to produce phycoerythrobilin and related fluorescent proteins but also allow for the engineering of these molecules to have novel or enhanced properties. nih.govbiorxiv.org

Advanced Analytical Reagents and Protein Markers

Phycoerythrobilin (PEB) is a critical component in a variety of advanced analytical reagents and protein markers, primarily due to its exceptional fluorescent properties when incorporated into phycobiliproteins. researchgate.netnih.gov These proteins, particularly R-phycoerythrin (R-PE) and B-phycoerythrin (B-PE), are widely utilized as some of the brightest fluorescent labels available for biological research and diagnostics. ontosight.aiwikipedia.org Their utility stems from a high molar extinction coefficient and a high fluorescence quantum yield, which translate to superior sensitivity in a range of applications. nih.govrsc.org